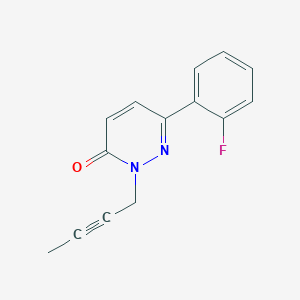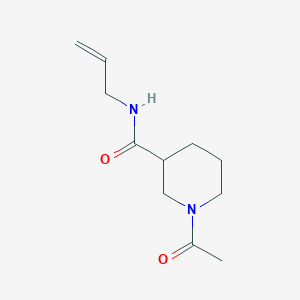
1-acetyl-N-prop-2-enylpiperidine-3-carboxamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
A-86929 is a piperidine derivative that was first synthesized by scientists at Abbott Laboratories in the early 1990s. It was initially developed as a potential treatment for Parkinson's disease, a neurodegenerative disorder characterized by the loss of dopamine-producing neurons in the brain. However, the compound has since been found to have a wide range of potential therapeutic applications, including as an analgesic, an antidepressant, and a treatment for addiction.
Wissenschaftliche Forschungsanwendungen
A-86929 has been the subject of extensive scientific research due to its potential therapeutic applications. One of the most promising areas of research is its potential as a treatment for Parkinson's disease. Studies have shown that A-86929 can increase dopamine release in the brain, which may help to alleviate the symptoms of Parkinson's disease.
In addition to its potential as a treatment for Parkinson's disease, A-86929 has also been found to have potential therapeutic applications in other areas. For example, studies have shown that the compound has analgesic properties and may be useful in the treatment of chronic pain. It has also been found to have antidepressant effects and may be useful in the treatment of depression.
Wirkmechanismus
The mechanism of action of A-86929 is not fully understood, but it is believed to act as a dopamine agonist. This means that it binds to dopamine receptors in the brain and activates them, leading to an increase in dopamine release. This increase in dopamine release is thought to be responsible for the compound's therapeutic effects.
Biochemical and physiological effects:
A-86929 has been found to have a wide range of biochemical and physiological effects. As mentioned earlier, it increases dopamine release in the brain, which may help to alleviate the symptoms of Parkinson's disease. It has also been found to have analgesic properties and may be useful in the treatment of chronic pain. In addition, it has been found to have antidepressant effects and may be useful in the treatment of depression.
Vorteile Und Einschränkungen Für Laborexperimente
One of the advantages of A-86929 is that it is a well-characterized compound that has been extensively studied. This means that there is a wealth of information available about its properties and potential therapeutic applications. In addition, the compound is relatively easy to synthesize, which makes it readily available for laboratory experiments.
One of the limitations of A-86929 is that its mechanism of action is not fully understood. This makes it difficult to predict its effects in different experimental settings. In addition, the compound has not yet been tested in clinical trials, which means that its safety and efficacy in humans are not yet known.
Zukünftige Richtungen
There are several future directions for research on A-86929. One area of research is the development of more potent and selective dopamine agonists. This may lead to the development of more effective treatments for Parkinson's disease and other neurological disorders.
Another area of research is the development of new analogs of A-86929 with different pharmacological properties. For example, analogs that are more selective for specific dopamine receptors may have different therapeutic applications than the parent compound.
Finally, there is a need for further research on the safety and efficacy of A-86929 in humans. This will require the conduct of clinical trials to determine the optimal dosage, safety profile, and potential side effects of the compound.
In conclusion, A-86929 is a piperidine derivative that has been the subject of extensive scientific research due to its potential therapeutic applications. Although its mechanism of action is not fully understood, it has been found to have a wide range of biochemical and physiological effects. Future research on A-86929 will focus on the development of more potent and selective dopamine agonists, the development of new analogs with different pharmacological properties, and the conduct of clinical trials to determine its safety and efficacy in humans.
Synthesemethoden
The synthesis of A-86929 involves several steps, including the reaction of a piperidine derivative with an acetylating agent and a propenylating agent. The resulting compound is then purified and characterized using various analytical techniques, including NMR spectroscopy and mass spectrometry.
Eigenschaften
IUPAC Name |
1-acetyl-N-prop-2-enylpiperidine-3-carboxamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H18N2O2/c1-3-6-12-11(15)10-5-4-7-13(8-10)9(2)14/h3,10H,1,4-8H2,2H3,(H,12,15) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SFSAQFRBLCLJIT-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)N1CCCC(C1)C(=O)NCC=C |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H18N2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
210.27 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

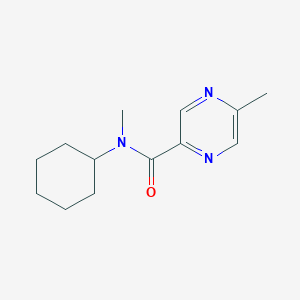
![3-hydroxy-N-[[2-(2,2,2-trifluoroethoxy)pyridin-3-yl]methyl]piperidine-1-carboxamide](/img/structure/B7565224.png)
![N-[2-(tert-butylamino)ethyl]-3-(2,3-difluorophenyl)propanamide](/img/structure/B7565230.png)
![N-(1,4-dioxaspiro[4.5]decan-8-yl)pyrrolidine-1-carboxamide](/img/structure/B7565232.png)
![2-(5-tert-butyltetrazol-1-yl)-N-[4-(trifluoromethoxy)phenyl]acetamide](/img/structure/B7565234.png)

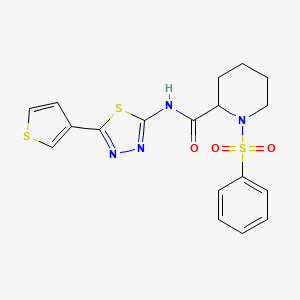
![4-[(6-methoxy-1H-benzimidazol-2-yl)sulfanyl]-2,2-dimethylbutanenitrile](/img/structure/B7565259.png)
![1-Cyclohexyl-3-(1,4-dioxaspiro[4.5]decan-8-yl)-1-methylurea](/img/structure/B7565260.png)
![7-(4-Phenylphenoxy)-5-(trifluoromethyl)-[1,2,4]triazolo[1,5-a]pyrimidine](/img/structure/B7565275.png)
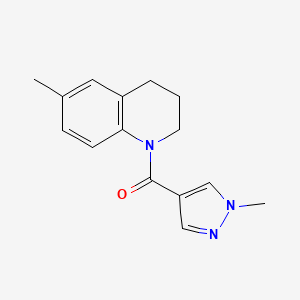
![N,2,4-trimethyl-N-[(5-methylfuran-2-yl)methyl]-1,3-thiazole-5-carboxamide](/img/structure/B7565308.png)
![3-(1,4-Dioxaspiro[4.5]decan-8-yl)-1,1-diethylurea](/img/structure/B7565315.png)
